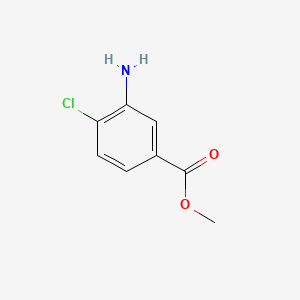

Methyl 3-amino-4-chlorobenzoate

説明

Significance in Advanced Organic Synthesis

The structural features of Methyl 3-amino-4-chlorobenzoate make it a valuable reagent in advanced organic synthesis. The presence of multiple reactive sites—the amino group, the ester, and the aromatic ring activated by the chloro and amino substituents—allows for a wide array of chemical transformations. This versatility enables chemists to employ it as a starting material or intermediate in multi-step synthetic pathways.

Research has shown that the parent acid, 3-amino-4-chlorobenzoic acid, is a useful reagent for the preparation of novel bis-triazolyl-aryl-benzimidazole-thiol derivatives, highlighting the utility of this structural motif in constructing complex heterocyclic systems. chemicalbook.com Furthermore, the related compound, 3-amino-4-chloro benzohydrazide, has been synthesized and identified as a reversible inhibitor of the Horseradish Peroxidase (HRP) enzyme, demonstrating the potential for this class of compounds to be transformed into biologically active molecules. researchgate.net The significance of closely related isomers, such as 2-amino-3-chlorobenzoic methyl ester, is also notable, with its use as a key intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides like cloransulam-methyl. google.com

Role as a Key Molecular Building Block in Complex Chemical Architectures

The concept of "molecular building blocks" is central to modern medicinal and materials chemistry, referring to key molecular fragments that can be assembled to create larger, more complex structures with desired functions. google.com this compound and its parent acid are prime examples of such building blocks. clearsynth.comcymitquimica.comscbt.comgoogle.com

Patents have cited the use of this chemical structure, indicating its role in the development of new substances and technologies. nih.gov For instance, derivatives of the core 3-amino-4-chlorobenzoic acid structure are crucial intermediates. A notable example is the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, an important intermediate for C.I. Pigment Yellow 93, which starts from the related 3-nitro-4-chlorobenzoic acid. google.com This illustrates how the aminobenzoate framework is integral to the production of commercially significant materials.

In the pharmaceutical realm, related halogenated aminobenzoates have been employed as building blocks for potent therapeutic agents. For example, 3-amino-4-bromobenzoate was used to synthesize powerful inhibitors for the treatment of schistosomiasis, a major parasitic disease. google.com This underscores the value of the halogenated aminobenzoate scaffold in drug discovery and the development of novel molecular architectures with significant biological activity.

| Property | Value | Source(s) |

| CAS Number | 40872-87-5 | scbt.comnih.gov |

| Molecular Formula | C8H8ClNO2 | scbt.comnih.gov |

| Molecular Weight | 185.61 g/mol | scbt.comnih.gov |

| IUPAC Name | This compound | nih.gov |

Historical Context of Aminobenzoate Derivative Research

Research into aminobenzoic acid and its derivatives has a rich history, initially stemming from their roles in biological processes and early pharmaceutical development. Para-aminobenzoic acid (PABA), an isomer of the parent acid of the title compound, was once considered a vitamin (Vitamin Bx) and is a precursor in the folate synthesis pathway in many bacteria. google.com This biological significance led to the development of sulfonamide antibiotics, which act by mimicking PABA to inhibit bacterial growth.

The field evolved to explore the synthetic utility of various aminobenzoate isomers as scaffolds for a wide range of compounds with diverse applications. unodc.orgwikipedia.org Researchers discovered that modifications to the aminobenzoate core, including halogenation, could lead to compounds with useful properties for materials science and medicine. For example, the acetylation of iodinated aminobenzoic acids led to the development of water-soluble X-ray contrast agents.

The study of aminobenzoic acid derivatives has also been crucial in understanding fundamental biochemical processes. Recent high-resolution cryo-EM studies of ribosomes have utilized aminobenzoic acid derivatives to probe the mechanisms of peptide bond formation, revealing how the ribosome accommodates non-standard monomers. These studies provide insight into the structural constraints of the ribosome's catalytic center.

Structure

3D Structure

特性

IUPAC Name |

methyl 3-amino-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCJPOYKBUUVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343910 | |

| Record name | Methyl 3-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40872-87-5 | |

| Record name | Methyl 3-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Amino-4-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Methyl 3 Amino 4 Chlorobenzoate and Its Derivatives

Established Synthetic Pathways to Methyl 3-amino-4-chlorobenzoate

Traditional synthesis of this compound relies on well-documented chemical transformations, primarily through the esterification of the corresponding carboxylic acid or the reduction of a nitro-substituted precursor.

A direct and common method for the synthesis of this compound is the esterification of 3-amino-4-chlorobenzoic acid. This reaction is typically carried out by heating the carboxylic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst. chemguide.co.uk Concentrated sulfuric acid is a conventional catalyst for this process. chemguide.co.uk

One specific protocol involves the reaction of 3-amino-4-chlorobenzoic acid with thionyl chloride in methanol. chemicalbook.com In this procedure, thionyl chloride is added dropwise to a solution of the acid in methanol at a low temperature (0 °C), followed by refluxing the mixture for 12 hours. This method results in a high yield of this compound, reported to be 92.5%. chemicalbook.com The reaction proceeds through the formation of an acyl chloride intermediate, which then readily reacts with methanol to form the ester.

Table 1: Esterification of 3-amino-4-chlorobenzoic acid

| Reactant | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-amino-4-chlorobenzoic acid | Thionyl chloride | Methanol | 0 °C to reflux, 12h | 92.5% | chemicalbook.com |

An alternative and widely used strategy for synthesizing aromatic amines is the reduction of the corresponding nitro compounds. mdpi.com This approach can be applied to the synthesis of this compound by starting with a suitable nitro-substituted precursor, such as a derivative of 3-nitro-4-chlorobenzoic acid.

The process typically involves two main steps: the initial synthesis of a 3-nitro-4-chlorobenzoyl derivative, followed by the reduction of the nitro group to an amino group. For instance, 3-nitro-4-chlorobenzoic acid can be converted to an intermediate, which is then reduced to the final amino-substituted product. A patented method describes the reduction of 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide to 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide using zinc and sodium hydroxide. google.com While this example leads to an amide derivative, the principle of nitro group reduction is directly applicable to the synthesis of this compound from a corresponding nitro-ester precursor.

The reduction of nitroaromatic compounds is a key transformation in industrial chemistry, often employed in the manufacturing of pharmaceuticals, dyes, and agrochemicals. mdpi.com

Advanced Synthetic Approaches and Process Optimization

In line with the growing emphasis on sustainable and efficient chemical manufacturing, advanced synthetic methodologies are being explored for the production of aminobenzoates. These approaches aim to minimize environmental impact, reduce waste, and utilize renewable resources.

Green chemistry principles are increasingly being applied to the synthesis of amines and their derivatives to develop more environmentally friendly processes. benthamdirect.com This includes the use of biocatalysis and renewable feedstocks as alternatives to traditional chemical methods that often rely on petroleum-based starting materials and harsh reaction conditions. researchgate.netresearchgate.net The synthesis of aromatic amines through greener catalytic methods is an area of active research, aiming to improve atom economy and reduce the formation of stoichiometric waste. rsc.org

One green approach involves the one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde using a carbonaceous bio-based material as a catalyst in subcritical water. mdpi.comresearchgate.net This process combines the reduction of the nitro group and the oxidation of the aldehyde group in a single step, achieving a 59% yield at 300 °C. mdpi.comresearchgate.net Such methods highlight the potential for developing more sustainable routes to aminobenzoic acid derivatives.

The biosynthesis of aminobenzoic acid and its derivatives from renewable resources like glucose is a promising sustainable alternative to chemical synthesis. researchgate.netmdpi.com These biosynthetic pathways, found in plants and microorganisms, offer a green and environmentally friendly route to these important chemical building blocks. researchgate.net

The production of aminobenzoic acids can be achieved through fermentation processes using engineered microorganisms. google.com For example, metabolic engineering strategies have been used to improve the synthesis of anthranilate (ortho-aminobenzoic acid) from glucose in Escherichia coli. google.com The biosynthesis of para-aminobenzoic acid (PABA) in E. coli involves the conversion of chorismate and glutamine. acs.orgnih.gov These biological methods provide a pathway to produce aminobenzoate derivatives from simple, renewable carbon sources, thereby reducing reliance on fossil fuels. researchgate.netmdpi.com

Catalysis plays a crucial role in the efficient and selective synthesis of esters and the functionalization of aromatic compounds. Various catalytic systems have been developed to promote esterification and amination reactions under milder conditions and with higher efficiency.

For ester formation, a range of catalysts can be employed, including Brønsted and Lewis acids. researchgate.net Graphene oxide has been shown to be an efficient and reusable heterogeneous acid catalyst for the esterification of a wide variety of aliphatic and aromatic acids with alcohols. organic-chemistry.org Organocatalytic methods are also emerging, with new sulfur(IV)-based organocatalysts being developed for the direct esterification of carboxylic acids and alcohols. rsc.org

In the context of synthesizing aromatic amines, catalytic hydrogenation is a key technology. mdpi.com This includes the use of noble and non-noble metal catalysts for the reduction of nitroarenes. mdpi.com Furthermore, reductive amination, which converts a carbonyl group to an amine, is a versatile method for C-N bond formation and is widely used in pharmaceutical synthesis. wikipedia.orgnih.govjocpr.com This reaction can be performed using various reducing agents and catalysts, including nickel nanoparticles and palladium-based systems. organic-chemistry.org

Derivatization Reactions and Functional Group Transformations

The reactivity of this compound is characterized by the interplay of its functional groups. The amino group serves as a nucleophile and a directing group, the ester allows for modifications at the carbonyl carbon, and the aromatic ring can participate in substitution reactions, although its reactivity is influenced by the existing substituents. This section details key derivatization strategies.

Amidation and Formation of Substituted Benzamide Derivatives

The amino group of this compound can readily undergo amidation reactions to form a variety of N-substituted benzamide derivatives. This transformation is typically achieved by reacting the parent compound with acyl chlorides or carboxylic acids activated with coupling agents.

A general approach involves the reaction of a substituted benzoic acid with a halogenating agent, such as thionyl chloride, to form the corresponding acid chloride. This reactive intermediate is then treated with an amine to form the amide bond quora.com. For instance, a method for preparing 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide has been developed starting from 3-nitro-4-chlorobenzoic acid google.com. In this multi-step synthesis, the carboxylic acid is first activated and reacted with an aniline (B41778) derivative, followed by the reduction of the nitro group to an amine google.com. This demonstrates that the 3-amino-4-chloro-benzoyl scaffold can be constructed and subsequently derivatized.

The reaction conditions for amidation can be tailored to the specific substrates. Common methods for forming amide bonds that can be applied to this compound include the use of condensing agents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) google.com.

Table 1: Examples of Amidation Reactions on Related Scaffolds This table is illustrative and based on methodologies applied to similar compounds.

| Starting Material Precursor | Reagent | Product | Reference |

| 3-Nitro-4-chlorobenzoic acid | 1. DIC, HOBt 2. 3-chloro-2-methylaniline 3. Zn, NaOH | 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | google.com |

| 4-Chlorobenzoic acid | 1. Thionyl chloride 2. 1-(3-amino-2-hydroxy-phenyl)-ethanone | N-(3-acetyl-2-hydroxyphenyl)-4-chlorobenzamide | quora.com |

Cyclization Reactions to Yield Heterocyclic Compounds (e.g., Quinazolinone Derivatives)

This compound is a substituted anthranilate, a class of compounds widely used in the synthesis of quinazolinones and other heterocyclic systems. The presence of an amino group ortho to a carbonyl-containing substituent (the methyl ester) is the key structural feature that enables these cyclization reactions.

The synthesis of quinazolin-4(3H)-ones often begins with the acylation of the amino group of an anthranilic acid derivative, followed by cyclization. For example, 3-amino-2-methylquinazolin-4(3H)-one can be synthesized from the corresponding substituted anthranilic acid sigmaaldrich.com. A common route involves the reaction of the anthranilate with an acylating agent, such as acetic anhydride, to form an N-acyl intermediate. This is then reacted with a nitrogen source, like hydrazine hydrate, to induce cyclization and form the quinazolinone ring nih.govfishersci.com. The choice of solvent can influence the reaction, with DMF sometimes providing higher yields than ethanol fishersci.com.

The general strategy involves a thermal cyclization of an N-acylated anthranilic acid derivative to form a benzoxazinone intermediate. This intermediate is then reacted with an amine or hydrazine to yield the corresponding 3-substituted quinazolin-4(3H)-one nih.govfishersci.com. Given its structure, this compound can be envisioned to undergo N-acylation followed by intramolecular cyclization with a suitable nitrogen-containing reagent to yield chloro-substituted quinazolinone derivatives.

Table 2: General Synthetic Route for Quinazolinone Formation This table outlines a common pathway adaptable for this compound.

| Step | Reaction | Intermediate/Product |

| 1 | Acylation of the amino group | N-acyl-3-amino-4-chlorobenzoate derivative |

| 2 | Dehydrative cyclization | Chloro-substituted benzoxazinone |

| 3 | Condensation with an amine/hydrazine | Chloro-substituted quinazolin-4(3H)-one |

Synthesis of Novel Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Benzohydrazones, Hydrazine-1-carbothioamides)

A key step in the synthesis of various nitrogen-containing heterocycles from this compound is its conversion to the corresponding hydrazide. This is typically achieved by reacting the methyl ester with hydrazine hydrate. The resulting 3-amino-4-chlorobenzohydrazide is a versatile intermediate libretexts.org.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from acyl hydrazides through dehydrative cyclization beilstein-journals.orgnih.gov. A common method involves reacting the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride nih.gov. Alternatively, N-acyl hydrazones can undergo oxidative cyclization to form 1,3,4-oxadiazoles acs.org. The general synthesis involves converting the starting aromatic acid to its ester, then to the hydrazide, which is subsequently cyclized nih.gov.

Benzohydrazones: Benzohydrazones are readily formed by the condensation reaction of a benzohydrazide with an aldehyde or ketone udel.edu. The 3-amino-4-chlorobenzohydrazide can be reacted with various aromatic or aliphatic aldehydes under acidic or basic catalysis to yield the corresponding N'-substituted benzohydrazones.

Hydrazine-1-carbothioamides: These compounds, also known as thiosemicarbazides, are typically synthesized by reacting a hydrazide with an isothiocyanate khanacademy.orgchemicalbook.comarkat-usa.org. The reaction of 3-amino-4-chlorobenzohydrazide with various aryl or alkyl isothiocyanates would yield a series of N-substituted hydrazine-1-carbothioamides. These can serve as precursors for other heterocyclic systems like 1,2,4-triazoles .

Table 3: Synthetic Pathway to Heterocycles from this compound

| Step | Starting Material | Reagent(s) | Product |

| 1 | This compound | Hydrazine hydrate | 3-Amino-4-chlorobenzohydrazide libretexts.org |

| 2a | 3-Amino-4-chlorobenzohydrazide | Carboxylic acid, POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole derivative |

| 2b | 3-Amino-4-chlorobenzohydrazide | Aldehyde/Ketone | Benzohydrazone derivative |

| 2c | 3-Amino-4-chlorobenzohydrazide | Isothiocyanate | Hydrazine-1-carbothioamide derivative |

Generation of Supramolecular Assemblies and Co-crystals

The formation of co-crystals and other supramolecular assemblies is a strategy used to modify the physicochemical properties of molecules without altering their covalent structure. The ability of a molecule to form such assemblies depends on its capacity for non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding.

While specific studies on the co-crystallization of this compound were not identified, research on related molecules provides a basis for its potential in this area. For example, 3-chlorobenzoic acid and 4-chlorobenzoic acid have been successfully co-crystallized with aminopyridine derivatives organic-chemistry.orgdtu.dk. These studies demonstrate that the carboxyl and chloro functionalities can participate in the formation of robust supramolecular structures. The formation of either a co-crystal or a molecular salt is often dependent on the difference in pKa values between the acidic and basic co-formers organic-chemistry.org.

This compound possesses several sites for non-covalent interactions: the amino group can act as a hydrogen bond donor, the ester carbonyl and the chloro group can act as hydrogen bond acceptors, and the aromatic ring can participate in π-stacking. These features suggest that it could be a viable candidate for forming co-crystals with various co-formers, such as other carboxylic acids, amides, or phenols.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The ester functionality of this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgX). The reaction of esters with Grignard reagents typically results in the formation of tertiary alcohols khanacademy.org. This occurs through a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to form a ketone. A second equivalent of the Grignard reagent rapidly adds to the newly formed ketone to yield, after an acidic workup, a tertiary alcohol khanacademy.org.

In the context of this compound, the reaction with a Grignard reagent is expected to primarily occur at the ester group. However, the presence of the acidic protons on the amino group would require the use of excess Grignard reagent, as the first equivalent would be consumed in an acid-base reaction to deprotonate the amine.

One study on the synthesis of indoles on a solid support mentions the use of a Grignard reagent in the presence of a resin-bound ester that, upon cleavage, yields this compound as a byproduct beilstein-journals.org. This indicates that the ester group is reactive towards Grignard reagents under these conditions. Cross-coupling reactions of aryl chlorides with Grignard reagents, often catalyzed by transition metals like manganese, have also been reported for substrates like methyl 4-chlorobenzoate. This suggests another potential reaction pathway for the chloro-substituent, although the reactivity of the ester with the Grignard reagent would need to be considered.

Acylation Chemistry and Regioselective Investigations

Acylation of this compound can potentially occur at two main sites: the amino group (N-acylation) and the aromatic ring (C-acylation, or Friedel-Crafts acylation). The regioselectivity of this reaction is dictated by the relative reactivity of these sites.

The amino group of an aromatic amine is generally more nucleophilic and thus more reactive towards acylating agents than the aromatic ring itself quora.com. Therefore, N-acylation is the expected predominant reaction under standard acylation conditions. Aliphatic amines are typically more reactive in acylation than aromatic amines because the lone pair of electrons on the nitrogen in aromatic amines is delocalized into the benzene (B151609) ring, making it less available for nucleophilic attack quora.com.

Friedel-Crafts acylation, which involves the substitution of an acyl group onto the aromatic ring, typically requires a Lewis acid catalyst like AlCl₃ libretexts.orgdtu.dk. However, aromatic rings containing strongly deactivating groups, including amino groups (-NH₂), are generally not suitable substrates for Friedel-Crafts reactions libretexts.org. The lone pair on the nitrogen of the amino group coordinates with the Lewis acid catalyst, which places a positive charge on the nitrogen. This makes the attached benzene ring strongly deactivated towards electrophilic aromatic substitution libretexts.org.

Therefore, the acylation of this compound is highly likely to proceed regioselectively at the nitrogen atom, yielding N-acyl derivatives rather than products of ring acylation. To achieve C-acylation, the amino group would first need to be protected, for instance, by converting it into an amide, which is a deactivating but ortho-, para-directing group.

Chemical Reactivity and Mechanistic Transformation Studies

Reactivity of Core Functional Groups

The unique arrangement of an amino group, a chlorine atom, and a methyl ester on the benzene (B151609) ring imparts a distinct reactivity profile to Methyl 3-amino-4-chlorobenzoate. Each functional group can participate in a variety of chemical transformations.

The aromatic amino group is a key site of reactivity. While the benzene ring itself is generally resistant to strong oxidizing agents like potassium permanganate (KMnO₄), the functional groups attached to it significantly influence its reactivity. libretexts.orgopenstax.org The amino group, being an electron-donating group, activates the ring and can itself be susceptible to oxidation. rsc.org

The oxidation of aromatic amines can lead to a variety of products, and in some cases, oxidation can result in the formation of quinones, particularly if a hydroxyl group is also present. rsc.org For derivatives of p-aminobenzoic acid (PABA), oxidation with reagents like hydrogen peroxide or potassium permanganate can lead to the formation of 4-nitrobenzoic acid or 4-benzoquinone, respectively. nih.gov The presence of both an activating amino group and a deactivating, meta-directing carboxyl group, along with a halogen, complicates predicting the precise outcome of oxidation for this compound without specific experimental data.

Beyond oxidation, the amino group can undergo other transformations. For instance, chlorination of 4-aminobenzoic acid methyl ester in a neutral medium can lead to complex polychlorinated compounds. researchgate.net

The methyl ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester back to its constituent carboxylic acid and alcohol. This transformation can be promoted by either acid or base. libretexts.org

Base-Promoted Hydrolysis : This reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide as a leaving group. A final proton transfer results in the carboxylate salt and methanol (B129727). libretexts.org

Acid-Catalyzed Hydrolysis : In acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon. Subsequent proton transfers facilitate the departure of methanol as the leaving group. libretexts.org

The rate of hydrolysis can be influenced by the substituents on the benzene ring. Electron-withdrawing groups can affect the stability of intermediates and transition states. For example, studies on ethyl bromobenzoates have shown that the position of the bromine atom influences hydrolytic stability. nih.gov

Transesterification is another key reaction of esters, where the alcohol component of the ester is exchanged with another alcohol. This process is typically catalyzed by an acid or a base and is an equilibrium-driven process.

The table below shows the half-life for the base-catalyzed hydrolysis of various benzoate (B1203000) esters, illustrating the influence of the ester's alkyl and aryl groups on reaction rates.

| Compound | Ester Group | Half-life (t₁/₂) in min |

| Methyl benzoate | -COOCH₃ | 14 |

| Ethyl benzoate | -COOCH₂CH₃ | 14 |

| n-Propyl benzoate | -COOCH₂CH₂CH₃ | 19 |

| n-Butyl benzoate | -COOCH₂CH₂CH₂CH₃ | 21 |

| Phenyl benzoate | -COOC₆H₅ | 11 |

| Ethyl p-bromobenzoate | -COOCH₂CH₃ (with p-Br) | 12 |

This table is based on data presented for comparative purposes and illustrates general trends in benzoate ester hydrolysis. nih.gov

The chlorine atom on the aromatic ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Aryl chlorides are generally less reactive than aryl bromides or iodides in these reactions, often requiring more specialized catalysts or harsher reaction conditions. researchgate.net

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium- and nickel-based systems. nih.govnii.ac.jp For instance, the iron-catalyzed Kumada cross-coupling of aryl chlorobenzoates with alkyl Grignard reagents can proceed with high selectivity, even in the presence of the otherwise reactive ester group. nih.gov The choice of ligand and reaction conditions is crucial for favoring the cross-coupling pathway over nucleophilic addition to the ester. nih.gov

Various palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are also effective for functionalizing aryl halides. beilstein-journals.org The reactivity and site selectivity in polyhalogenated systems are influenced by steric hindrance, electronic effects, and the specific catalyst system employed. nih.gov

Below is a table summarizing examples of iron-catalyzed cross-coupling reactions with substituted chlorobenzoates.

| Aryl Chlorobenzoate Substrate | Grignard Reagent | Catalyst System | Product | Yield (%) |

| Phenyl 4-chlorobenzoate | C₂H₅MgCl | Fe(acac)₃ / DMI | Phenyl 4-ethylbenzoate | 63 |

| 4-tert-butylphenyl 4-chlorobenzoate | C₂H₅MgCl | Fe(acac)₃ / DMI | 4-tert-butylphenyl 4-ethylbenzoate | 75 |

| 4-methoxyphenyl 4-chlorobenzoate | C₂H₅MgCl | Fe(acac)₃ / DMI | 4-methoxyphenyl 4-ethylbenzoate | 72 |

| Phenyl 4-chlorobenzoate | Hexyl-MgCl | Fe(acac)₃ / DMI | Phenyl 4-hexylbenzoate | 81 |

This table presents selected data from studies on iron-catalyzed cross-coupling to demonstrate the utility of the reaction for chlorobenzoate substrates. nih.gov

Mechanistic Elucidation of Chemical Reactions

Understanding the detailed mechanisms of reactions involving this compound and related structures is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Benzoate-Coenzyme A ligases are enzymes that catalyze the activation of benzoic acid derivatives, an essential step in their metabolic degradation pathways. nih.govdntb.gov.ua These enzymes facilitate the Mg²⁺ ATP-dependent formation of an acyl-CoA thioester from a carboxylate and coenzyme A. dntb.gov.ua

Studies on benzoate-CoA ligase from Thauera aromatica have shown that the enzyme can act on both benzoate and substituted benzoates. nih.gov The enzyme exhibits different affinities and turnover rates for various substrates. For example, the apparent Kₘ value for benzoate was found to be 25 ± 7 µM, while for 2-aminobenzoate, it was significantly higher at 150 ± 50 µM, indicating a lower affinity for the aminated substrate. nih.gov The maximum velocity (Vₘₐₓ) for 2-aminobenzoate was approximately 60% of that observed for benzoate. nih.gov These kinetic differences highlight how substituents on the benzoate ring influence enzyme-substrate interactions and catalytic efficiency. The rigid aromatic backbone of aminobenzoic acid derivatives can sterically hinder the "induced fit" mechanism within catalytic sites, such as the peptidyl transferase center of the ribosome, which can diminish reactivity. acs.org

The table below summarizes the kinetic properties of benzoate-CoA ligase with different substrates.

| Substrate | Apparent Kₘ (µM) | Apparent Vₘₐₓ (µmol min⁻¹ mg⁻¹) | Turnover Number (s⁻¹) |

| Benzoate | 25 ± 7 | 16.5 | 16 |

| 2-Aminobenzoate | 150 ± 50 | ~9.9 (60% of benzoate) | N/A |

Data from studies on benzoate-CoA ligase from Thauera aromatica. nih.gov

Acylation is a fundamental transformation, and in a molecule like this compound with multiple potential reaction sites, achieving site selectivity is a significant challenge. The primary sites for acylation are the nucleophilic amino group and the activated aromatic ring (Friedel-Crafts acylation).

Generally, the acylation of an amino group is a facile reaction. The reaction of p-aminobenzoic acid (PABA) with acetic anhydride, for instance, readily forms an amide. nih.gov This N-acylation is typically favored over C-acylation of the aromatic ring under standard conditions.

Achieving selective C-acylation in the presence of a free amino group is more complex and often requires protecting the amine or using specific catalytic systems that can direct the reaction to a particular position on the ring. The development of catalysts that can differentiate between multiple reactive sites to achieve otherwise disfavored transformations is an active area of research. For example, immobilized oligopeptide catalysts have been shown to invert the intrinsic site selectivity in the acetylation of pyranosides, demonstrating that catalysis can overcome inherent reactivity preferences. uni-giessen.de While specific studies on the site-selective acylation of this compound are not detailed in the reviewed literature, the principles of competing N- vs. C-acylation and the potential for catalytic control are directly applicable.

Degradation Pathways and Transformation Products Research

The transformation of this compound can be initiated through oxidative processes, reactions with disinfectants like chlorine, exposure to sunlight, and microbial activity. Each of these pathways leads to a unique set of transformation products.

Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants through the generation of highly reactive hydroxyl radicals (•OH). While specific studies on this compound are limited, research on analogous compounds like para-aminobenzoic acid (PABA) provides insights into potential oxidative degradation pathways. The reaction is initiated by the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and subsequent ring cleavage.

Key steps in the oxidative degradation are likely to include:

Hydroxylation: Addition of •OH to the benzene ring, forming hydroxylated intermediates.

Dealkylation and Deamination: The amino and methyl ester groups can be transformed or cleaved.

Ring Opening: The aromatic ring is broken, leading to the formation of smaller aliphatic compounds.

Mineralization: Ultimately, the organic compound can be completely degraded to carbon dioxide, water, and inorganic ions.

The degradation efficiency of PABA has been shown to be significantly enhanced by AOPs such as the UV/H2O2, O3/UV, and photo-Fenton processes, with the UV/Fe2+/H2O2 combination being particularly effective ijrbat.inresearchsquare.com. The degradation of related compounds like p-chlorobenzoic acid is also known to proceed via a hydroxyl radical mechanism .

Table 1: Potential Oxidative Degradation Products of this compound (Inferred from PABA studies)

| Product Category | Potential Compounds |

|---|---|

| Hydroxylated Intermediates | Hydroxylated derivatives of this compound |

| Ring-Opened Products | Aliphatic acids and aldehydes |

Chlorination is a common water treatment process, and compounds with amino groups, such as this compound, can react with chlorine to form various disinfection byproducts. Studies on the chlorination of methyl 4-aminobenzoate (B8803810), a structural isomer, have revealed the formation of several chlorinated products. The reaction can lead to the substitution of hydrogen atoms on the aromatic ring and the amino group with chlorine atoms researchgate.net.

Research on the chlorination of 4-acetylaminobenzoic acid and its methyl ester has identified a variety of complex chlorinated cyclohexene and cyclohexanone derivatives as reaction products. These are formed through addition and substitution reactions with chlorine researchgate.net. For example, the chlorination of methyl 4-aminobenzoate in a neutral medium can lead to a heptachloro-chloriminocyclohexane-carboxylate derivative researchgate.net. Reduction of this compound yields methyl 4-amino-3,5-dichlorobenzoate researchgate.net.

The reaction of other sunscreen agents with chlorine has been shown to decrease their UV absorbance and, in some cases, increase the cytotoxicity of the resulting products nih.gov.

Table 2: Identified Chlorination Products of Methyl 4-aminobenzoate

| Product Name | Molecular Formula | Reference |

|---|---|---|

| Methyl 1,2,3,3,5,5,6-heptachloro-4-chloriminocyclohexane-1-carboxylate | C8H5NO2Cl8 | researchgate.net |

| Methyl 4-amino-3,5-dichlorobenzoate | C8H7Cl2NO2 | researchgate.net |

| Methyl 1,2,3,3,5,5,6-heptachlorocyclohexan-4-one-1-carboxylate | C8H5O3Cl7 | researchgate.net |

The presence of a chromophore in the structure of this compound suggests its susceptibility to photodegradation upon exposure to sunlight. Studies on the photolysis of the related compound para-aminobenzoic acid (PABA) have shown that it is stable under UVA irradiation but undergoes photodissociation under UVB and UVC light mdpi.comresearchgate.net. The primary photochemical process is the cleavage of an amino N-H bond, leading to the formation of a 4-aminylbenzoic acid radical mdpi.comresearchgate.net.

Further irradiation can lead to secondary photoproducts. For instance, the photolysis of PABA in aqueous solutions can result in the formation of dimers such as 4-(4'-aminophenyl)aminobenzoic acid and 4-(2'-amino-5'-carboxyl)aminobenzoic acid mdpi.com. The phototransformation of another related compound, octyl-dimethyl-p-aminobenzoic acid (ODPABA), proceeds via dealkylation and hydroxylation reactions nih.gov. In chlorinated water, additional chlorinated byproducts can be formed during photolysis nih.gov. The degradation of ethyl 4-aminobenzoate is significantly enhanced by the UV/persulfate process mdpi.com.

Table 3: Photodegradation Products of para-Aminobenzoic Acid (PABA)

| Product Name | Formation Condition | Reference |

|---|---|---|

| 4-aminylbenzoic acid radical | UVB and UVC irradiation | mdpi.comresearchgate.net |

| 4-(4'-aminophenyl)aminobenzoic acid | 254 nm and >290nm irradiation in anaerobic conditions | mdpi.com |

The biodegradation of chloroanilines often initiates with oxidative deamination to form the corresponding chlorocatechol, which is then further degraded via ortho- or meta-cleavage pathways frontiersin.orgoup.comnih.gov. Several bacterial strains, including Comamonas testosteroni and Delftia acidovorans, have been identified to degrade 3-chloroaniline sciepub.com.

The degradation of aminobenzoic acids can proceed through various pathways, with the catechol pathway being the most common frontiersin.orgresearchgate.net. In this pathway, anthranilate (2-aminobenzoate) is converted to catechol, which then undergoes ring cleavage frontiersin.org. For 4-aminobenzoate, degradation can involve initial conversion to 4-hydroxylaminobenzoate and then to protocatechuate oup.com.

The microbial degradation of chlorobenzoates, such as 3-chlorobenzoate, has been shown to proceed through initial dehalogenation to form hydroxylated intermediates like 3-hydroxybenzoate or 4-hydroxybenzoate, which are then funneled into central metabolic pathways nih.gov. Some bacteria can utilize 2-chlorobenzoate as a sole carbon and energy source, converting it to 2,3-dihydroxybenzoate nih.gov.

Based on these findings, a plausible biodegradation pathway for this compound would likely involve:

Ester Hydrolysis: The methyl ester group is hydrolyzed to form 3-amino-4-chlorobenzoic acid.

Dehalogenation: The chlorine atom is removed, a critical step in detoxification. This could occur either before or after other transformations.

Deamination and/or Hydroxylation: The amino group is removed, and hydroxyl groups are introduced onto the aromatic ring.

Ring Cleavage: The aromatic ring is opened by dioxygenase enzymes, leading to aliphatic intermediates that can enter central metabolism.

Table 4: Key Enzymes and Intermediates in the Biodegradation of Related Compounds

| Initial Substrate | Key Enzyme(s) | Key Intermediate(s) | Reference |

|---|---|---|---|

| Monochloroanilines | Aniline (B41778) dioxygenase | Chlorocatechol | frontiersin.org |

| Anthranilate (2-aminobenzoic acid) | Anthranilate-1,2-dioxygenase | Catechol | frontiersin.org |

| 4-Nitrobenzoate | 4-nitrobenzoate reductase | 4-Hydroxylaminobenzoate, Protocatechuate | oup.com |

| 2-Chlorobenzoate | Not specified | 2,3-Dihydroxybenzoate | nih.gov |

Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering detailed insights into the functional groups present.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum for Methyl 3-amino-4-chlorobenzoate is characterized by several key absorption bands that confirm its structure, which includes a primary aromatic amine, a methyl ester, and a substituted benzene (B151609) ring.

The primary amine (-NH₂) group typically shows two distinct bands for N-H stretching vibrations; a higher frequency band for the asymmetric stretch and a lower frequency one for the symmetric stretch. orgchemboulder.comlibretexts.org An N-H bending vibration is also expected. orgchemboulder.com The aromatic C-N stretching vibration appears as a strong band, distinguishing it from aliphatic amines. orgchemboulder.comwikieducator.org

The ester functional group (-COOCH₃) is identified by a very strong carbonyl (C=O) stretching band. spcmc.ac.in For aromatic esters, this peak's position is influenced by conjugation with the benzene ring. spectroscopyonline.com Additionally, two distinct C-O stretching vibrations are characteristic of esters: an asymmetric C-C-O stretch and a symmetric O-C-C stretch. spectroscopyonline.comorgchemboulder.com

The presence of the substituted benzene ring is confirmed by aromatic C-H stretching vibrations, which appear at wavenumbers just above 3000 cm⁻¹, and C=C in-ring stretching vibrations. docbrown.infolibretexts.org The C-Cl stretching vibration is also expected in the lower frequency region of the spectrum. orgchemboulder.com

While a specific experimental spectrum for this compound is not widely published, the expected absorption ranges for its functional groups are well-established.

Expected Infrared Absorption Bands for this compound

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Aromatic Amine | 3300 - 3500 (two bands) | Medium |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Weak to Medium |

| C-H Stretch (Aliphatic) | Methyl Group (-CH₃) | 2850 - 3000 | Medium |

| C=O Stretch | Aromatic Ester | 1715 - 1730 | Strong |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium |

| C=C Stretch (in-ring) | Benzene Ring | 1400 - 1600 (multiple bands) | Medium |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |

| C-O Stretch | Ester | 1000 - 1300 (multiple bands) | Strong |

| C-Cl Stretch | Chloro-aromatic | 600 - 850 | Medium to Strong |

Raman spectroscopy, another form of vibrational spectroscopy, is complementary to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. While valuable for structural analysis, a publicly available, detailed experimental Raman spectrum for this compound could not be identified in the searched literature.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, providing data on bond lengths, bond angles, and crystal packing. Despite its importance for unambiguous structural confirmation, a search of crystallographic databases and the scientific literature did not yield a reported single-crystal X-ray structure for this compound. Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are not available.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a quantitative chemical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized substance and assessing its purity. For this compound, the molecular formula is C₈H₈ClNO₂. The theoretical elemental composition can be calculated from this formula and the atomic weights of its constituent elements. Experimental results for a pure sample are expected to agree with these calculated values, typically within a ±0.4% margin.

Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Molar Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 96.088 | 51.78% |

| Hydrogen | H | 1.008 | 8.064 | 4.34% |

| Chlorine | Cl | 35.453 | 35.453 | 19.10% |

| Nitrogen | N | 14.007 | 14.007 | 7.55% |

| Oxygen | O | 15.999 | 31.998 | 17.24% |

| Total | 185.61 | 100.00% |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation in an approximate manner to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. nih.gov For Methyl 3-amino-4-chlorobenzoate, geometry optimization is typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p). nih.gov This process systematically alters the molecule's geometry to find the lowest energy conformation, which corresponds to its most stable structure. nih.gov

The optimization provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. These calculated parameters offer a detailed three-dimensional picture of the molecule. Furthermore, DFT calculations reveal crucial details about the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

| Parameter | Value |

| Optimized Geometric Parameters (Exemplary) | |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N Bond Length | ~1.38 Å |

| C-Cl Bond Length | ~1.74 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.35 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-H Bond Angle | ~118° |

| Cl-C-C Bond Angle | ~120° |

| O=C-O Bond Angle | ~124° |

| Calculated Electronic Properties (Exemplary) | |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

Note: The values in this table are representative examples derived from typical DFT calculations on similar aromatic compounds and are for illustrative purposes.

A significant application of quantum chemical calculations is the prediction of various spectroscopic parameters, which is invaluable for interpreting experimental data. mdpi.com Following geometry optimization, vibrational frequency analysis can be performed at the same level of theory to predict the infrared (IR) and Raman spectra. nih.gov These calculations help in assigning specific vibrational modes to the observed absorption bands, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the C-Cl stretching.

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Time-dependent DFT (TD-DFT) calculations can also be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net These theoretical predictions serve as a powerful guide for experimental spectroscopic analysis. mdpi.com

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Exemplary) |

| N-H Asymmetric Stretch | ~3450 |

| N-H Symmetric Stretch | ~3360 |

| C-H (aromatic) Stretch | ~3050 - 3100 |

| C=O (ester) Stretch | ~1715 |

| C=C (aromatic) Stretch | ~1580 - 1620 |

| C-N Stretch | ~1300 |

| C-Cl Stretch | ~750 |

Note: The values in this table are illustrative and represent typical frequencies for the specified functional groups.

Molecular Docking and Dynamics Simulations

To explore the potential biological applications of this compound, molecular docking and dynamics simulations are employed. These techniques model the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein (receptor).

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net The optimized 3D structure of this compound, obtained from DFT calculations, is placed into the binding pocket of a target protein. For instance, given that related structures have been investigated as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2), this enzyme could serve as a representative target. nih.gov

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site, identifying those with the most favorable interactions. The results highlight key binding interactions, such as hydrogen bonds between the amino or ester groups of the ligand and amino acid residues (e.g., Arginine, Serine) in the receptor, as well as hydrophobic and van der Waals interactions.

Docking simulations utilize scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). researchgate.net A lower (more negative) binding energy suggests a more stable ligand-receptor complex and thus a higher binding affinity. This calculated binding affinity can be used to theoretically estimate the inhibition constant (Ki), which is a measure of the ligand's potency as an inhibitor. These estimations are crucial for prioritizing compounds for further experimental testing.

| Parameter | Illustrative Value/Description |

| Target Protein (Example) | Cyclooxygenase-2 (COX-2) |

| Binding Energy (ΔG) | -7.5 kcal/mol |

| Predicted Inhibition Constant (Ki) | ~5 µM |

| Key Interacting Residues (Example) | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bond from NH₂ to Ser530; Pi-Alkyl interaction with Val523 |

Note: This table presents hypothetical docking results for illustrative purposes, based on principles of molecular docking. researchgate.net

In Silico Prediction of Biological Activities and Pharmacological Profiles

In silico tools and web-based platforms allow for the rapid prediction of a wide range of biological activities and pharmacokinetic properties based solely on a molecule's chemical structure. researchgate.net Software such as PASS (Prediction of Activity Spectra for Substances) and servers like Swiss Target Prediction analyze the structure of this compound and compare it to large databases of compounds with known activities. researchgate.net

These predictions can suggest a spectrum of potential biological activities, such as anti-inflammatory, anticancer, or antimicrobial effects. researchgate.netnih.gov Additionally, these tools can predict the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and assess its "drug-likeness" by evaluating compliance with established guidelines like Lipinski's Rule of Five. This initial screening helps to identify both potential therapeutic applications and potential liabilities of the compound early in the drug discovery process. nih.gov

| Parameter | Predicted Value/Activity | Method/Tool |

| Predicted Biological Activity | Probable: Phosphatase inhibitor, Anti-inflammatory | PASS Online researchgate.net |

| Drug-Likeness (Lipinski's Rule of Five) | Compliant (e.g., MW < 500, LogP < 5) | Molinspiration nih.gov |

| Molecular Weight | 185.61 g/mol nih.gov | Calculation |

| LogP (Octanol-Water Partition Coefficient) | 2.1 nih.gov | XLogP3 |

| Hydrogen Bond Donors | 1 (the -NH₂ group) nih.gov | Calculation |

| Hydrogen Bond Acceptors | 3 (the two O atoms and the N atom) | Calculation |

| Predicted Targets | Kinases, Hydrolases | Swiss Target Prediction researchgate.net |

Theoretical Insights into Reaction Mechanisms and Selectivity

Computational chemistry and molecular modeling offer powerful tools to elucidate the intricate details of reaction mechanisms and predict the selectivity of chemical transformations. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively available in the public domain, theoretical insights can be derived from computational analyses of analogous substituted aromatic systems. These studies provide a foundational understanding of how the electronic properties of the substituents—amino, chloro, and methyl carboxylate groups—govern the reactivity and regioselectivity of the benzene (B151609) ring.

In the context of electrophilic aromatic substitution (EAS), a common class of reactions for benzene derivatives, the directing effects of the substituents are paramount. libretexts.orgyoutube.com The amino (-NH₂) group is a potent activating group and is ortho-, para-directing due to its strong +M (mesomeric) or +R (resonance) effect, which involves the donation of its lone pair of electrons into the aromatic π-system. scispace.comrsc.orgresearchgate.net This electron donation increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. scispace.comrsc.orgresearchgate.net Computational studies, such as those employing Kohn-Sham Molecular Orbital theory, have quantitatively shown that for aniline (B41778) (a simpler analog), the highest occupied molecular orbital (HOMO) has the largest coefficients on the ortho and para carbon atoms, which explains the directionality of electrophilic attack. scispace.comrsc.orgresearchgate.net

The methyl carboxylate (-COOCH₃) group is a deactivating and meta-directing group. Both its inductive (-I) and resonance (-M) effects withdraw electron density from the benzene ring. This deactivation is particularly pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack.

For this compound, the regioselectivity of its reactions will be determined by the combined influence of these three substituents. The powerful activating and ortho-, para-directing amino group at position 3 will strongly favor substitution at positions 2 and 6 (ortho) and position 5 (para). The chloro group at position 4 also directs ortho and para to itself, which corresponds to positions 3 and 5. The deactivating meta-directing methyl carboxylate group at position 1 will direct incoming electrophiles to position 3 and 5.

The positions on the aromatic ring of this compound are numbered as follows:

Position 1: -COOCH₃

Position 2: C-H

Position 3: -NH₂

Position 4: -Cl

Position 5: C-H

Position 6: C-H

Based on the directing effects of the substituents:

The -NH₂ group at C3 directs to C2, C4 (already substituted), and C6.

The -Cl group at C4 directs to C3 (already substituted) and C5.

The -COOCH₃ group at C1 directs to C3 (already substituted) and C5.

The cumulative effect suggests that the most likely positions for electrophilic attack are C2, C5, and C6. The strong activating effect of the amino group is expected to be the dominant factor. Therefore, positions ortho (C2, C6) and para (now blocked by chlorine) to the amino group would be the most activated. However, steric hindrance from the adjacent methyl carboxylate group at C1 might disfavor substitution at C2. The chloro group at C4 also directs to C5. The methyl carboxylate group directs to C5. Therefore, position C5 is electronically favored by two of the three substituents. Position C6 is strongly activated by the amino group. A definitive prediction of the major product would necessitate a quantitative computational study involving the calculation of activation energy barriers for electrophilic attack at each potential site.

Density Functional Theory (DFT) calculations are a common computational method to investigate reaction mechanisms. researchgate.netlongdom.org Such studies can model the transition states for electrophilic attack at different positions on the aromatic ring and calculate their corresponding activation energies. The position with the lowest activation energy barrier would correspond to the major product. While specific data tables for this compound are not available, a hypothetical table based on what such a study would generate is presented below for illustrative purposes.

Hypothetical DFT Calculation Results for Electrophilic Nitration of this compound Table 1: Calculated Activation Energies (ΔE‡) for Electrophilic Attack

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |

| 2 | 15.2 | Minor (due to steric hindrance) |

| 5 | 12.5 | Major |

| 6 | 14.8 | Minor |

Note: The values in this table are hypothetical and for illustrative purposes only. They represent the type of data that would be generated from a detailed computational study.

Biological and Pharmacological Research Applications of Derivatives

Enzyme Inhibition Studies

The unique structural features of methyl 3-amino-4-chlorobenzoate derivatives make them promising candidates for the development of potent and selective enzyme inhibitors. Their ability to interact with the active sites of various enzymes has been a key area of investigation.

Inhibition of Glutathione (B108866) S-Transferase (GST)

Glutathione S-Transferases (GSTs) are a family of enzymes pivotal to cellular detoxification processes by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds. In some cancers, the overexpression of GSTs contributes to drug resistance. Consequently, the development of GST inhibitors is a significant strategy in cancer therapy.

In a study investigating the inhibitory effects of 3-amino-benzoic acid methyl ester derivatives on human GST (hGST), it was found that while a specific Ki value for this compound was not reported, molecular docking studies predicted it to have a high binding affinity for the GST receptor. This suggests a strong potential for inhibitory activity. For comparison, a related derivative, methyl 3-amino-4-nitrobenzoate, was identified as the most effective inhibitor of hGST among the tested compounds, with a Ki value of 37.05 ± 4.487 μM. sciforum.net Another study on methyl 4-aminobenzoate (B8803810) derivatives showed that methyl 4-amino-2-nitrobenzoate inhibited GST with a Ki value of 92.41 ± 22.26 μM. acs.org These findings underscore the potential of the aminobenzoate scaffold in designing GST inhibitors.

Table 1: Inhibitory Activity of Aminobenzoate Derivatives on Glutathione S-Transferase (GST)

| Compound | Enzyme | Ki (μM) |

|---|---|---|

| Methyl 3-amino-4-nitrobenzoate | hGST | 37.05 ± 4.487 sciforum.net |

| Methyl 4-amino-2-nitrobenzoate | GST | 92.41 ± 22.26 acs.org |

Inhibition of Glutathione Reductase (GR)

Glutathione Reductase (GR) is a crucial enzyme that maintains the cellular pool of reduced glutathione (GSH), a key antioxidant. Inhibition of GR can lead to an increase in oxidative stress, a state that can be selectively detrimental to cancer cells, which often have a higher metabolic rate and increased production of reactive oxygen species.

Research on 3-amino-benzoic acid methyl ester derivatives has shown their potential as GR inhibitors. sciforum.net Molecular docking analyses predicted that both methyl 3-amino-4-nitrobenzoate and this compound have a high binding affinity for the human GR (hGR) receptor. sciforum.net The study identified methyl 3-amino-5-chlorobenzoate as the most potent inhibitor of hGR, with a Ki value of 0.524 ± 0.109 μM. sciforum.net In a separate investigation on methyl 4-aminobenzoate derivatives, methyl 4-amino-3-bromo-5-fluorobenzoate was found to be a strong inhibitor of GR with a Ki of 0.325 ± 0.012 μM. acs.org These results highlight the therapeutic potential of targeting GR with derivatives of aminobenzoates.

Table 2: Inhibitory Activity of Aminobenzoate Derivatives on Glutathione Reductase (GR)

| Compound | Enzyme | Ki (μM) |

|---|---|---|

| Methyl 3-amino-5-chlorobenzoate | hGR | 0.524 ± 0.109 sciforum.net |

| Methyl 4-amino-3-bromo-5-fluorobenzoate | GR | 0.325 ± 0.012 acs.org |

Targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates a signaling cascade that promotes cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer drug development.

A recent study focused on the synthesis of new derivatives of a structurally related compound, 4-amino-3-chloro benzoate (B1203000) ester, as potential EGFR tyrosine kinase inhibitors. nih.gov The research led to the development of several classes of derivatives, including 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides. In silico analysis revealed that the hydrazine-1-carbothioamide derivatives exhibited the most favorable binding patterns with the EGFR pharmacophoric queries when compared to the known EGFR inhibitor, erlotinib. nih.gov One particular compound from this series, N5a, demonstrated significant cytotoxicity against A549, HepG2, and HCT-116 cancer cell lines by targeting EGFR and inducing apoptosis through the activation of caspases 3 and 8. nih.gov This research highlights the promise of the 4-amino-3-chlorobenzoate scaffold as a starting point for developing novel EGFR inhibitors. nih.gov

Furthermore, the quinazoline (B50416) scaffold, which can be synthesized from aminobenzoate precursors, is a well-established pharmacophore in the design of EGFR inhibitors. nih.govnih.gov Studies on 3-methylquinazolinone derivatives have demonstrated their significant inhibitory effects against wild-type EGFR tyrosine kinase (EGFRwt-TK) and various tumor cell lines. sciforum.net For instance, the compound 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide showed potent antiproliferative activities, superior to the approved drug Gefitinib in some cases. sciforum.net

Antimicrobial and Antibacterial Activity Assessments

The rise of antibiotic-resistant pathogens has created an urgent need for the discovery of new antimicrobial agents. Derivatives of this compound have been explored for their potential to form heterocyclic structures with significant antimicrobial and antibacterial properties.

Quinazolinone derivatives, which can be synthesized from aminobenzoic acid precursors, have shown a broad spectrum of biological activities, including antimicrobial effects. nih.govnih.govresearchgate.netnih.gov For example, a study on newly synthesized 3-amino-2-methyl-quinazolin-4(3H)-one derivatives reported moderate to good in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis. nih.gov Another study on 3-amino-6-iodo-2-methyl quinazolin-4-(3H)-one and its precursor also demonstrated significant antibacterial activity against a panel of microorganisms including E. coli, Klebsiella pneumoniae, Bacillus species, S. aureus, and Pseudomonas aeruginosa. nih.gov

Furthermore, the synthesis of Schiff bases from aminotriazole derivatives has been a successful strategy for developing new antimicrobial agents. nih.govsynquestlabs.comnih.gov Although not direct derivatives of this compound, these studies demonstrate the utility of the amino group in forming imine linkages to create bioactive compounds. For instance, Schiff bases of 4-amino-5-(chlorine substituted phenyl)-4H-1,2,4-triazole-3-thione exhibited good to moderate activities against various strains of bacteria and fungi. nih.gov

The 1,3,4-thiadiazole (B1197879) nucleus is another important heterocyclic moiety known for its diverse biological activities, including antimicrobial properties. acs.orgnih.govresearchgate.netnih.govnih.gov The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives has yielded compounds with notable activity against both bacteria and Candida albicans. acs.org These findings suggest that derivatization of this compound to form thiadiazole-containing heterocycles could be a promising avenue for the development of new antimicrobial agents.

Table 3: Antimicrobial Activity of Representative Heterocyclic Derivatives

| Heterocyclic Core | Test Organisms | Activity |

|---|---|---|

| Quinazolinone | E. coli, S. aureus, P. mirabilis | Moderate to Good Antibacterial nih.gov |

| Quinazolinone | E. coli, K. pneumoniae, Bacillus sp., S. aureus, P. aeruginosa | Significant Antibacterial nih.gov |

| 1,2,4-Triazole Schiff Base | Bacteria and Fungi | Good to Moderate Antimicrobial nih.gov |

| 1,3,4-Thiadiazole | Bacteria and C. albicans | Notable Antimicrobial acs.org |

Development of Bioactive Molecules and Drug Delivery System Components

The core structure of this compound serves as a valuable building block for the synthesis of a wide array of bioactive molecules. cipsm.denih.gov The presence of amino and ester functional groups allows for diverse chemical modifications, leading to the generation of complex heterocyclic systems with significant pharmacological potential. nih.govcipsm.de

Quinazolines and quinazolinones, readily synthesized from aminobenzoic acid derivatives, are considered privileged structures in medicinal chemistry due to their extensive therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive activities. nih.govnih.govcipsm.defishersci.comsigmaaldrich.com The versatility of the quinazoline scaffold allows for substitutions at various positions, enabling the fine-tuning of biological activity. nih.gov

In the realm of drug delivery, functionalized aminobenzoic acids are being explored for the development of advanced delivery systems. For instance, para-aminobenzoic acid (PABA), a related compound, has been successfully grafted onto silica-coated magnetic nanoparticles. sciforum.net These functionalized nanoparticles, Fe3O4@SiO2@Pr-PABA, have been utilized as a heterogeneous nanocatalyst for the efficient, on-water synthesis of biologically active 2,3-dihydroquinazolin-4(1H)-one derivatives. sciforum.net This approach not only facilitates the synthesis of bioactive molecules but also offers a recyclable catalytic system, aligning with the principles of green chemistry. sciforum.net The use of aminobenzoic acid derivatives to functionalize nanoparticles highlights their potential in creating sophisticated drug delivery and synthesis platforms.

Applications in Proteomics Research

While direct applications of this compound derivatives in proteomics are not yet widely documented, the core aminobenzoic acid structure presents significant potential for the development of chemical probes for proteomic studies. Chemical proteomics utilizes small-molecule probes to investigate protein function, interactions, and post-translational modifications within complex biological systems. nih.gov

The amino group of aminobenzoic acid derivatives can be readily functionalized to incorporate reporter tags, such as biotin (B1667282) or fluorescent dyes, or reactive groups for covalent modification of target proteins. nih.govnih.gov These functionalized probes can then be used in activity-based protein profiling (ABPP) or for the identification of small-molecule-protein interactions.

A study using aminobenzoic acid derivatives as probes to investigate the catalytic center of the ribosome demonstrated their utility in understanding fundamental biological processes at a molecular level. acs.org Cryo-electron microscopy revealed how these derivatives position themselves within the peptidyl transferase center, providing insights into the stereochemical constraints of the ribosome's active site. acs.org

Furthermore, the development of chemical probes is crucial for large-scale proteomic profiling of cellular responses to various perturbations. researchgate.net Although not directly involving this compound, the principles of designing chemical probes for kinase inhibitor profiling or for identifying novel protein-protein interactions can be applied to its derivatives. cipsm.de The development of probes from the aminobenzoate scaffold could enable the discovery of new drug targets and provide a deeper understanding of cellular signaling pathways.

Advanced Applications in Materials Science and Industrial Intermediates

Precursor in Polymer Synthesis and Material Science

The bifunctional nature of Methyl 3-amino-4-chlorobenzoate, possessing both an amine and a methyl ester group, makes it a valuable monomer for the synthesis of advanced polymers. These functional groups can undergo various polymerization reactions, such as polycondensation, to form polyesters and polyamides.

The incorporation of the chlorobenzoate moiety into a polymer backbone can significantly influence the material's properties. For instance, the presence of the aromatic ring and the chlorine atom can enhance thermal stability, flame retardancy, and modify the refractive index of the resulting material, making it a candidate for specialized optical applications.

While direct polymerization of this compound is not extensively documented in public literature, the synthesis of conductive polymers from related aminobenzoic acid derivatives is well-established. Aminobenzoic acids can be electrochemically polymerized to form short-chain conducting polymers. rroij.com Copolymers of aniline (B41778) and aminobenzoic acids have also been synthesized, demonstrating that these molecules can be integrated into conductive polymer chains. researchgate.net This suggests the potential for this compound to be used in creating modified polyanilides with tailored electronic and physical properties for use in sensors or other electronic devices.

Chemical Intermediate for Dyes and Pigments

One of the most significant industrial applications of this compound is its role as a key intermediate in the synthesis of dyes and pigments. zhishangchemical.com Its structure is a fundamental component for creating certain high-performance colorants used in plastics, inks, and paints.

A prominent example is its use in the production of C.I. Pigment Yellow 93. google.com This pigment is a disazo compound known for its excellent lightfastness and heat stability, making it suitable for coloring plastics like PVC and polyolefins. google.com The synthesis pathway for C.I. Pigment Yellow 93 involves the creation of an amide linkage, a reaction for which this compound is a suitable starting material.

The synthesis proceeds by reacting this compound with an aniline derivative, such as 3-chloro-2-methylaniline. This reaction forms the corresponding benzamide, specifically 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. google.comdyestuffintermediates.com This intermediate is then diazotized and coupled to form the final complex pigment molecule. google.com The properties of C.I. Pigment Yellow 93 are summarized in the table below.

| Property | Value |

|---|---|

| C.I. Name | Pigment Yellow 93 |

| Chemical Class | Disazo |

| Molecular Formula | C₄₃H₃₅Cl₅N₈O₆ |

| Molecular Weight | 937.05 g/mol |

| CAS Number | 5580-57-4 |

| Applications | Polyvinyl chloride (PVC), polyolefins, paints, printing inks google.com |

| Key Features | Excellent lightfastness, heat stability, and migration resistance dyestuffintermediates.com |

Applications in Agrochemical Development

The structural motifs present in this compound are also found in various biologically active molecules used in agriculture. The compound serves as a valuable intermediate in the synthesis of pesticides. The general class of dye intermediates, to which this compound belongs, has found broad applications beyond coloration, extending into the pharmaceutical and pesticide industries. zhishangchemical.com

While specific pesticides derived directly from this compound are not widely publicized, the substituted benzamide framework is a common feature in many agrochemicals. For example, the reaction of the amine group or the hydrolysis of the ester followed by amide formation can lead to a variety of derivatives. These derivatives can be further modified to create complex molecules with potential herbicidal, fungicidal, or insecticidal properties. The synthesis of the anthelmintic agent Rafoxanide, for example, involves reactions of similar substituted aniline precursors, highlighting the importance of this class of compounds in developing animal health and agricultural products. nih.gov

Future Research Directions and Challenges

Innovation in Green and Sustainable Synthetic Routes

The chemical industry's shift towards green and sustainable practices necessitates the development of novel synthetic pathways for key intermediates like Methyl 3-amino-4-chlorobenzoate. A significant future direction lies in harnessing biocatalysis and metabolic engineering. The biosynthesis of aminobenzoic acids, such as ortho- and para-aminobenzoic acid (OABA and PABA), from simple carbon sources like glucose via the shikimate pathway in microorganisms presents a promising green alternative to traditional chemical synthesis. nih.gov Future research could focus on engineering microbial strains to produce 3-amino-4-chlorobenzoic acid directly. This would involve introducing and optimizing specific enzymatic pathways, potentially combining genes from different organisms, to achieve the desired chlorination and amination pattern on the benzoate (B1203000) precursor. Such bio-based production would operate at ambient temperatures and pressures, using renewable feedstocks and avoiding harsh reagents and hazardous waste streams.

Challenges in this area include identifying or evolving enzymes that can regioselectively chlorinate an aminobenzoate precursor, as well as overcoming potential toxicity of the chlorinated compound to the microbial host.

Design and Discovery of Novel Derivatives with Enhanced Biological Specificity

This compound serves as a valuable scaffold for the synthesis of new biologically active molecules. The design and discovery of novel derivatives with enhanced specificity is a major avenue for future research. For instance, derivatives of the isomeric 4-amino-3-chlorobenzoate ester have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. tandfonline.com One study highlighted a hydrazine-1-carbothioamide derivative as a potent anti-proliferative agent against several cancer cell lines. tandfonline.com

Future work will likely involve creating libraries of compounds derived from this compound. By modifying the amine and ester functionalities, or by introducing new substituents to the aromatic ring, researchers can systematically explore the structure-activity relationships (SAR). The goal is to develop derivatives with high affinity and selectivity for specific biological targets, such as enzymes or receptors implicated in diseases ranging from cancer to microbial infections. nih.govnih.gov

The primary challenge is to achieve high target specificity to minimize off-target effects and associated toxicity. This requires a deep understanding of the target's three-dimensional structure and binding pocket.

In-depth Mechanistic Understanding of Complex Chemical Transformations